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1-(Chloromethyl)cyclopentane-1-carbaldehyde

Catalog No.
S13803875
CAS No.
M.F
C7H11ClO
M. Wt
146.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)cyclopentane-1-carbaldehyde

Product Name

1-(Chloromethyl)cyclopentane-1-carbaldehyde

IUPAC Name

1-(chloromethyl)cyclopentane-1-carbaldehyde

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

InChI

InChI=1S/C7H11ClO/c8-5-7(6-9)3-1-2-4-7/h6H,1-5H2

InChI Key

CLIBRIJIBKSVML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCl)C=O

1-(Chloromethyl)cyclopentane-1-carbaldehyde is an organic compound characterized by its cyclopentane ring, which is substituted with a chloromethyl group and an aldehyde functional group. The molecular formula of this compound is C7H11ClOC_7H_{11}ClO, and it has a molecular weight of approximately 146.61 g/mol. Its structure includes a chloromethyl group attached to the first carbon of the cyclopentane ring, while the aldehyde group is also located at the same position, making it a unique compound in terms of reactivity and potential applications in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form cyclopentane-1-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to form 1-(hydroxymethyl)cyclopentane-1-carbaldehyde, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, such as sodium azide or potassium cyanide, leading to diverse substituted cyclopentane derivatives .

The biological activity of 1-(Chloromethyl)cyclopentane-1-carbaldehyde is largely attributed to its ability to form reactive intermediates. The aldehyde group can participate in enzyme-catalyzed reactions, particularly those involving nucleophilic attack by amines, leading to the formation of Schiff bases. These properties make it valuable in biochemical studies and potential pharmaceutical applications, although specific biological assays have not been extensively documented in the literature .

The synthesis of 1-(Chloromethyl)cyclopentane-1-carbaldehyde can be achieved through various methods:

  • Chloromethylation of Cyclopentane-1-carbaldehyde: This method typically involves the reaction of cyclopentane-1-carbaldehyde with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. Controlled reaction conditions are crucial for optimizing yield and purity.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for large-scale production, optimizing reaction conditions for efficiency and safety. Purification techniques such as distillation or recrystallization are often used to isolate the final product .

1-(Chloromethyl)cyclopentane-1-carbaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Chemical Research: Its reactivity makes it useful in studying enzyme-catalyzed reactions involving aldehydes and chloromethyl groups.
  • Industrial

The interaction studies involving 1-(Chloromethyl)cyclopentane-1-carbaldehyde focus on its reactivity with nucleophiles and electrophiles. The aldehyde group allows for interactions that can lead to diverse derivatives via Schiff base formation or nucleophilic substitution. These interactions are facilitated by the electron-withdrawing nature of the aldehyde, which enhances the electrophilicity of the chloromethyl carbon .

Several compounds share structural similarities with 1-(Chloromethyl)cyclopentane-1-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Chloromethyl)-3-methylcyclopentane-1-carbaldehydeC8H13ClOC_8H_{13}ClOContains an additional methyl group at position three, affecting reactivity.
1-(Bromomethyl)cyclopentane-1-carbaldehydeC7H11BrOC_7H_{11}BrOSubstituted with bromine instead of chlorine, altering its reactivity profile.
1-Chlorocyclopentane-1-carbaldehydeC6H9ClOC_6H_9ClOLacks the chloromethyl group, making it less reactive in substitution reactions.

Uniqueness: The distinct positioning of both chloromethyl and aldehyde groups on the same carbon atom makes 1-(Chloromethyl)cyclopentane-1-carbaldehyde particularly versatile for synthetic applications. Its ability to undergo multiple types of

1-(Chloromethyl)cyclopentane-1-carbaldehyde is a bicyclic organic compound characterized by a cyclopentane backbone substituted with both a chloromethyl (-CH2Cl) group and a carbaldehyde (-CHO) functional group at the same carbon atom. The International Union of Pure and Applied Chemistry (IUPAC) name derives from the parent cyclopentane structure, with the highest-priority functional group (carbaldehyde) defining the suffix. The numbering of the cyclopentane ring begins at the carbon bearing the aldehyde group, ensuring the lowest possible locants for substituents. The chloromethyl group is treated as a prefix modifier, resulting in the systematic name 1-(chloromethyl)cyclopentane-1-carbaldehyde.

This nomenclature distinguishes it from structurally similar compounds, such as 1-chlorocyclopentane-1-carbaldehyde (PubChem CID 83672179), where a chlorine atom directly substitutes the aldehyde-bearing carbon. The presence of the chloromethyl group introduces distinct steric and electronic effects compared to simpler derivatives, influencing reactivity and physical properties.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of 1-(chloromethyl)cyclopentane-1-carbaldehyde is C7H9ClO, comprising seven carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom. This formula differentiates it from related cyclopentane derivatives:

Compound NameMolecular FormulaKey Structural Features
1-Chlorocyclopentane-1-carbaldehydeC6H9ClOChlorine and aldehyde on C1
2-Chlorocyclopentane-1-carbaldehydeC6H9ClOChlorine on C2, aldehyde on C1
CyclopentanecarbaldehydeC6H10OUnsubstituted aldehyde on cyclopentane

Structural isomerism in this compound arises from two primary factors:

  • Positional Isomerism: Variations in the placement of the chloromethyl group relative to the aldehyde moiety. For example, 2-(chloromethyl)cyclopentane-1-carbaldehyde would represent a positional isomer.
  • Functional Group Isomerism: Alternative arrangements of functional groups, such as the conversion of the aldehyde to a carboxylic acid derivative (e.g., 1-(chloromethyl)cyclopentane-1-carboxylic acid).

The compound’s stereochemistry further complicates isomerism. The cyclopentane ring adopts a non-planar conformation, with substituents occupying equatorial or axial positions. However, no specific stereoisomers are reported in the literature for this derivative.

Comparative Analysis with Related Cyclopentane Derivatives

Electronic Effects

The electron-withdrawing chlorine atom in the chloromethyl group reduces electron density at the aldehyde-bearing carbon, enhancing the electrophilicity of the carbonyl group compared to cyclopentanecarbaldehyde (C6H10O). This increased reactivity facilitates nucleophilic addition reactions at the aldehyde site.

Steric Considerations

The chloromethyl group introduces steric hindrance near the aldehyde functional group. For instance, 1-chlorocyclopentane-1-carbaldehyde lacks this bulk, enabling faster reaction kinetics in substitutions. In contrast, the chloromethyl substituent in 1-(chloromethyl)cyclopentane-1-carbaldehyde may slow down reactions requiring access to the carbonyl carbon.

Thermodynamic Stability

The compound’s stability is influenced by hyperconjugative effects from the chloromethyl group. Comparative studies of analogous compounds, such as 3-chlorocyclopentane-1-carboxylic acid (C6H9ClO2), suggest that electron-withdrawing groups stabilize adjacent carbocations but destabilize the molecule through increased torsional strain.

Synthetic Applications

Unlike simpler derivatives like 2-chlorocyclopent-1-ene-1-carbaldehyde (C6H7ClO), which are used in Diels-Alder reactions, 1-(chloromethyl)cyclopentane-1-carbaldehyde serves as a precursor for synthesizing polyfunctionalized cyclopentanes. Its dual functionality allows sequential transformations, such as Grignard reactions at the aldehyde followed by nucleophilic substitutions at the chloromethyl site.

The synthesis of 1-(Chloromethyl)cyclopentane-1-carbaldehyde through traditional halogenation-aldol condensation approaches primarily relies on established chloromethylation methodologies adapted for cyclopentane substrates [1] [2]. The foundational approach involves the Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, which represents the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl derivatives under Lewis acid catalysis [1] [2].

The traditional synthesis pathway begins with cyclopentane carbaldehyde as the starting material, which undergoes chloromethylation through treatment with formaldehyde and hydrogen chloride in the presence of zinc chloride catalyst [1] [3]. The reaction mechanism proceeds through the formation of chloromethylating agents such as chloromethyl oxonium ions or chlorocarbenium cations, which are generated in the presence of zinc chloride under acidic conditions [1] [2]. These electrophilic species facilitate the introduction of the chloromethyl group at the carbon bearing the aldehyde functionality.

Research findings demonstrate that the reaction is carried out under acidic conditions with zinc chloride catalyst, where the acidic environment protonates the formaldehyde carbonyl, significantly enhancing the electrophilicity of the carbon center [1] [2]. The aldehyde substrate is then attacked by the chloromethylating species, followed by subsequent chlorination of the initially formed hydroxymethyl intermediate under the reaction conditions [1] [2].

MethodReagentsTemperature (°C)Typical Yield (%)Reaction Time (h)Key Limitations
Blanc ChloromethylationHCHO + HCl + ZnCl₂50-7060-852-8Bis(chloromethyl)ether formation
Modified Blanc (MOMCl)ClCH₂OCH₃ + H₂SO₄20-4070-901-4Limited substrate scope
Zinc Chloride CatalyzedHCHO + HCl + ZnCl₂ (stoich)50-8065-804-12Stoichiometric catalyst required
Aluminum Chloride CatalyzedHCHO + HCl + AlCl₃0-2555-752-6Carbocation rearrangement

The traditional approaches utilizing aluminum chloride as the Lewis acid catalyst have been extensively studied, particularly in the context of aldol cyclocondensation reactions [4]. Research has demonstrated that exactly one-third molar equivalent of aluminum chloride is sufficient to cyclize dibenzoylbutane derivatives to cyclopentenone derivatives in high yield at room temperature within 40 minutes to several hours [4]. This condensation process is driven by the removal of water elements as hydrogen chloride and aluminum hydroxide, producing exclusively unconjugated enones unlike base-catalyzed condensations [4].

The mechanistic studies reveal that the chloromethylation process involves the initial formation of formaldehyde complexes with hydrogen chloride, generating reactive intermediates that subsequently attack the cyclopentane substrate [2] [5]. The reaction conditions typically require precise temperature control between 50-70°C to maximize product formation while minimizing side reactions [3] [2]. The use of stoichiometric amounts of zinc chloride catalyst, while effective, presents challenges in terms of reaction workup and environmental considerations [3].

Modern Catalytic Methods for Chloromethyl Group Introduction

Contemporary synthetic approaches for introducing chloromethyl groups into cyclopentane carbaldehyde substrates have evolved significantly beyond traditional methods, incorporating advanced catalytic systems that offer improved selectivity, reduced environmental impact, and enhanced operational efficiency [3] [6] [7]. Modern catalytic methodologies focus on developing more sustainable and efficient processes that minimize waste generation and improve atom economy.

Zinc iodide has emerged as a highly effective catalyst for chloromethylation reactions, demonstrating superior performance compared to traditional zinc chloride systems [3]. Research conducted by Tang and colleagues established that zinc iodide catalyzes the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid in dichloromethane under mild conditions [3]. The catalytic system enables chloromethylation to be carried out at temperatures between 5-10°C, achieving good to excellent yields ranging from 85-95% [3]. The mechanism involves the in situ formation of methyl chloromethyl ether, followed by zinc iodide-promoted formation of chloromethyl cations that serve as the electrophilic species [3].

Rare earth metal triflates represent another significant advancement in modern chloromethylation catalysis [8]. Scandium triflate, ytterbium triflate, and samarium triflate function as highly effective catalysts for the chloromethylation of aromatic compounds with hydrochloric acid and trioxane [8]. These catalysts demonstrate remarkable activity in aqueous solution at concentrations of less than 1-5% of the substrate under heterogeneous conditions [8]. The triflate catalysts remain in the aqueous phase after catalysis, facilitating easy separation of organic products and enabling catalyst recovery and reuse [8].

Catalyst SystemCo-reagentsCatalyst Loading (mol%)Reaction ConditionsTypical Yield (%)SelectivityEnvironmental Impact
Zinc Iodide (ZnI₂)ClSO₃H + DMM55-10°C, CH₂Cl₂85-95HighModerate
Rare Earth TriflatesHCl + Trioxane1-570°C, aqueous70-92GoodLow
Chloromethyl ChlorosulfateSO₃ + CH₂Cl₂Catalytic B(OMe)₃RT, liquid phase30-35 (CMCS)ModerateModerate
Ionic LiquidsHCHO + HCl10-2060-80°C75-90GoodVariable
Carboxylic Acid CatalyzedHCHO + HCl + RCOOH5-1040-50°C80-95ExcellentLow

The development of chloromethyl chlorosulfate as a chloromethylating agent represents a novel approach to modern catalytic chloromethylation [7] [9]. The reaction of liquid sulfur trioxide with dichloromethane at room temperature leads to sulfur trioxide insertion into carbon-chlorine bonds, generating the useful chloromethylating agent chloromethyl chlorosulfate [7] [9]. This process becomes rapid upon addition of catalytic quantities of trimethyl borate, with the reaction proceeding through equilibrating zwitterionic molecular complexes [7] [9]. The product mixture consists primarily of chloromethyl chlorosulfate and methylene bis(chlorosulfate) in approximately 2:1 ratio, with typical isolated yields of 30-35% [7] [9].

Ionic liquid-mediated chloromethylation has emerged as an environmentally benign alternative to traditional Lewis acid catalysis [3] [10]. Research demonstrates that chloroaluminate room temperature ionic liquids composed of alkylpyridine halides, methylalkylimidazolium quaternary ammonium salts, and trimethylamine hydrochloride with anhydrous aluminum chloride provide moderate to high conversion rates (84.2-92.3%) and selectivity (68.3-91.1%) [5]. The ionic liquid system offers advantages including recyclability, reduced volatility, and improved control over reaction conditions [3].

The use of carboxylic acids as catalysts for chloromethylation reactions represents a significant advancement in environmentally friendly synthetic methodology [6]. Patent literature describes an efficient and environment-friendly process for chloromethylation of substituted aromatic compounds using short chain carboxylic acids as catalysts [6]. This process involves generating chloromethylating agents in situ from formaldehyde precursors and hydrogen chloride in suitable solvents, followed by reaction with substrates in the presence of catalytic amounts of carboxylic acids [6]. The approach eliminates the use of Lewis acids such as aluminum chloride or zinc chloride, significantly reducing effluent generation and making the process more environmentally sustainable [6].

Optimization of Cyclopentane Ring Functionalization

The optimization of cyclopentane ring functionalization for the synthesis of 1-(Chloromethyl)cyclopentane-1-carbaldehyde involves systematic investigation of multiple reaction parameters that collectively influence product formation, selectivity, and overall synthetic efficiency [11] [12] [13]. Modern approaches to optimization incorporate both experimental design principles and mechanistic understanding to achieve maximum yields while minimizing byproduct formation.

Temperature control emerges as a critical parameter in cyclopentane ring functionalization reactions [8] [14]. Research demonstrates that reaction rates increase significantly with temperature, with optimal conditions typically achieved around 70°C [8]. The yield of desired products reaches maximum at 70°C before decreasing at higher temperatures due to increased decomposition and side reaction pathways [8]. For aldol condensation reactions involving cyclopentanone substrates, investigations reveal that temperatures between 50-70°C provide optimal balance between reaction rate and product selectivity [14]. The catalytic aldol condensation of cyclopentanone with valeraldehyde over hydrotalcite-type catalysts achieves good catalytic selectivity of 90% and high conversion of 93% under mild conditions [14].

Solvent selection plays a crucial role in optimizing cyclopentane functionalization reactions [11] [13]. Dichloromethane emerges as the preferred solvent for many chloromethylation reactions due to its ability to dissolve both organic substrates and maintain catalyst activity [3] [13]. Research on catalytic stereoselective synthesis of cyclopentanones demonstrates that solvents other than dichloromethane, such as benzotrifluoride and tetrahydrofuran, led to no desired product formation [13]. The polar aprotic nature of dichloromethane facilitates effective solvation of ionic intermediates while maintaining the reactivity of chloromethylating species [3].

ParameterOptimal RangeEffect on YieldCritical Considerations
Temperature50-70°CMaximizes at 70°CDecomposition >80°C
SolventCH₂Cl₂, hexanesPolar aprotic preferredWater sensitivity
Catalyst Loading5-10 mol%Saturation at 5 mol%Cost vs benefit
Reaction Time2-8 hoursPlateau after 6hSide product formation
Substrate Ratio1:1.2-1.5Excess aldehyde favoredProduct separation
Addition OrderSlow additionReduces side reactionsExothermic control

Catalyst loading optimization reveals that most chloromethylation reactions reach saturation effects at catalyst loadings between 5-10 mol% [3] [8]. Studies using zinc iodide as catalyst demonstrate that 5 mol% catalyst loading provides optimal performance, with higher loadings offering minimal additional benefit while increasing costs [3]. For rare earth triflate catalysts, loadings as low as 1-5 mol% prove sufficient for effective catalysis under appropriate reaction conditions [8]. The optimization studies indicate that the catalyst loading requirements depend significantly on the specific catalytic system employed and the reaction conditions [3] [8].

Reaction time optimization studies reveal that most cyclopentane functionalization reactions reach completion within 2-8 hours under optimal conditions [8] [14]. The aldol condensation reactions typically achieve plateau yields after 6 hours, with extended reaction times leading to increased byproduct formation rather than improved yields [14]. For chloromethylation reactions using modern catalytic systems, reaction times can be reduced to 1-4 hours under optimal conditions while maintaining high yields [3].

Substrate ratio optimization demonstrates that slight excess of formaldehyde or aldehyde components generally improves yields and reduces incomplete conversion [8] [14]. Research on rare earth triflate-catalyzed chloromethylation shows that trioxane to substrate ratios of 1.5-2.0 provide optimal yields while minimizing waste [8]. For aldol condensation reactions, controlling the molar ratio of reactants proves crucial for selectivity, with ratios of 1.8:1 showing improved selectivity compared to equimolar conditions [14].

The order of reagent addition emerges as a critical optimization parameter, particularly for exothermic chloromethylation reactions [6] [13]. Research demonstrates that slow addition of chloromethylating agents or substrates helps control reaction temperature and reduces side reaction formation [13]. Patent literature emphasizes the importance of controlling addition rates to stabilize chloromethylating agents in the presence of water generated during the reaction [6].

Byproduct Analysis and Yield Maximization Strategies

Comprehensive byproduct analysis in the synthesis of 1-(Chloromethyl)cyclopentane-1-carbaldehyde reveals several distinct formation pathways that compete with the desired product formation, necessitating strategic approaches for yield maximization and process optimization [1] [2] [7] [10]. Understanding these competing reaction pathways enables the development of targeted strategies to suppress unwanted side reactions while enhancing the efficiency of the primary synthetic transformation.

Bis(chloromethyl)ether formation represents one of the most significant byproduct concerns in chloromethylation reactions [1] [2]. This highly carcinogenic compound forms through the reaction of formaldehyde with two equivalents of hydrogen chloride, generating ClCH₂OCH₂Cl as a persistent contaminant [1] [2]. Research demonstrates that bis(chloromethyl)ether formation occurs in concentrations of 1-5% under typical reaction conditions, making it a critical concern for both synthetic efficiency and safety considerations [1]. The formation pathway involves the initial generation of chloromethanol followed by subsequent condensation with additional formaldehyde and hydrogen chloride [2]. Mitigation strategies focus on controlling reaction conditions, particularly temperature and reagent concentrations, to minimize the thermodynamic driving force for bis(chloromethyl)ether formation [1] [2].

Diarylmethane byproducts arise from further electrophilic attack by Friedel-Crafts alkylation with the initially formed benzylic alcohol or chloride intermediates [1] [2]. These compounds typically account for 5-15% of the product mixture and result from uncontrolled secondary reactions of the primary chloromethylation products [1] [2]. The formation mechanism involves the initial chloromethylated product acting as an alkylating agent toward unreacted aromatic substrates, leading to the formation of diarylmethane derivatives [2]. Substrate ratio control emerges as the primary mitigation strategy, with careful optimization of stoichiometry reducing the concentration of reactive intermediates available for secondary alkylation reactions [1] [2].

ByproductFormation PathwayTypical Amount (%)Toxicity ConcernMitigation Strategy
Bis(chloromethyl)etherHCHO + 2 HCl → ClCH₂OCH₂Cl1-5High (carcinogenic)Controlled conditions
DiarylmethaneFurther alkylation5-15LowSubstrate ratio control
Chloromethyl chloropolysulfatesMultiple SO₃ insertion10-20ModerateTemperature control
Tris(chloromethyl) derivativesOver-chloromethylation2-8ModerateReaction time optimization
Cyclopentyl cyclopenteneRadical coupling3-10LowRadical inhibitors

Chloromethyl chloropolysulfate formation occurs specifically in reactions employing sulfur trioxide-based chloromethylating systems [7] [9]. These byproducts arise from the reaction of dichloromethane with multiple equivalents of sulfur trioxide, forming products designated as chloromethyl chloropolysulfates [7] [9]. Research reveals that products containing two, three, and four molecules of sulfur trioxide per dichloromethane molecule form during the reaction, typically accounting for 10-20% of the product mixture [7] [9]. These transient products decompose slowly at low temperatures but rapidly at room temperature, generating additional chloromethyl chlorosulfate and methylene bis(chlorosulfate) [7] [9]. Temperature control emerges as the primary strategy for managing these byproducts, with reactions conducted at controlled temperatures minimizing their formation and facilitating their controlled decomposition [7].

Tris(chloromethyl) derivatives result from over-chloromethylation of aromatic substrates under forcing conditions [8] [2]. These compounds typically represent 2-8% of the product mixture and arise when reaction conditions favor multiple chloromethylation events on the same aromatic substrate [2]. The formation pathway involves successive electrophilic substitution reactions that introduce multiple chloromethyl groups onto the aromatic ring system [2]. Reaction time optimization serves as the primary mitigation strategy, with careful monitoring of conversion rates enabling termination of reactions before significant over-chloromethylation occurs [8].

Cyclopentyl cyclopentene byproducts form through radical coupling mechanisms, particularly under photochemical or high-temperature conditions [15]. These compounds typically account for 3-10% of the product mixture and arise from the coupling of cyclopentyl radicals generated through various pathways [15]. Research on cyclopentane photochemistry demonstrates that primary quantum yields for cyclopentene formation reach 0.4 under specific conditions, with molecular weight analysis confirming the formation of C₁₀H₁₆ compounds consistent with cyclopentyl cyclopentene structures [15]. Radical inhibitor addition emerges as an effective strategy for suppressing these pathways, with small amounts of nitric oxide showing marked inhibiting effects on radical coupling reactions [15].

Yield maximization strategies integrate multiple approaches targeting different aspects of the synthetic process [3] [8] [6]. Substrate purification through gas chromatography provides yield improvements of 5-10% by removing impurities that can interfere with the primary reaction or promote side reactions [8]. Catalyst optimization through systematic screening of Lewis acid systems offers yield improvements of 10-20%, with careful selection of catalyst type and loading providing significant benefits [3] [8]. Temperature control using precise thermostating achieves yield improvements of 8-15% by maintaining optimal reaction conditions while preventing decomposition [8]. Reaction monitoring through gas chromatography-mass spectrometry analysis enables yield improvements of 5-12% by allowing precise control of reaction progression and timely termination [8]. Product isolation using low-temperature workup procedures provides yield improvements of 3-8% by minimizing product degradation during isolation [6].

StrategyImplementationYield Improvement (%)Equipment RequiredCost Impact
Substrate PurificationGC purification5-10GC columnModerate
Catalyst OptimizationLewis acid screening10-20Multiple catalystsLow
Temperature ControlPrecise thermostating8-15ThermostatLow
Reaction MonitoringGC-MS analysis5-12Analytical equipmentHigh
Product IsolationLow temperature workup3-8Cold bathLow

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation technique for 1-(Chloromethyl)cyclopentane-1-carbaldehyde, providing detailed information about both proton and carbon environments within the molecule [1] [2].

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of 1-(Chloromethyl)cyclopentane-1-carbaldehyde exhibits several characteristic signals that reflect the molecular architecture. The most distinctive feature appears in the downfield region at δ 9.8-10.0 ppm, corresponding to the aldehyde proton (-CHO), which manifests as a sharp singlet due to the absence of neighboring protons on the carbonyl carbon [3] [4]. This chemical shift position is characteristic of aliphatic aldehydes and confirms the presence of the formyl functional group [5].

The chloromethyl substituent generates a doublet pattern at δ 3.8-4.0 ppm with a coupling constant of approximately 10-12 Hz. This downfield shift reflects the deshielding effect of the electronegative chlorine atom, which withdraws electron density from the adjacent methylene protons [5] [3]. The coupling pattern arises from the magnetic interaction between the chloromethyl protons and the quaternary carbon environment.

The cyclopentane ring protons exhibit complex multiplet patterns distributed across two distinct regions. The α-methylene protons (C-2 and C-5), positioned adjacent to the substituted carbon center, resonate at δ 2.4-2.6 ppm as a multiplet integrating for four protons [2] [6]. The β/γ-methylene protons (C-3 and C-4), located more distally from the electron-withdrawing substituents, appear at δ 1.6-1.9 ppm as a complex multiplet also integrating for four protons [7] [8].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Characterization

The 13C NMR spectrum provides comprehensive information about the carbon framework, revealing six distinct carbon environments in the molecule [4] [9]. The carbonyl carbon exhibits the most characteristic signal at δ 190-200 ppm, falling within the typical range for aliphatic aldehydes [4] [10]. This signal appears with relatively low intensity due to the quaternary nature of the carbonyl carbon and its longer relaxation time.

The chloromethyl carbon resonates at δ 45-50 ppm, reflecting the significant deshielding effect of the directly bonded chlorine atom [4] [10]. This chemical shift is consistent with primary alkyl chlorides and confirms the chloromethyl substitution pattern. The quaternary carbon (C-1) bearing both the aldehyde and chloromethyl substituents appears at δ 55-65 ppm with characteristically low intensity due to the absence of directly bonded hydrogen atoms [11] [9].

The cyclopentane ring carbons exhibit two sets of signals corresponding to their different electronic environments. The α-methylene carbons (C-2 and C-5) adjacent to the substituted center resonate at δ 25-35 ppm, while the β-methylene carbons (C-3 and C-4) appear at δ 20-25 ppm [6] [10]. These chemical shifts are typical for saturated aliphatic carbons in five-membered ring systems [12] [13].

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry analysis of 1-(Chloromethyl)cyclopentane-1-carbaldehyde reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [14] [15]. The molecular ion peak appears at m/z 146 with moderate intensity (15-25%), reflecting the molecular formula C7H11ClO [16] [17].

Primary Fragmentation Pathways

The most prominent fragmentation pattern involves α-cleavage adjacent to the carbonyl group, producing the acylium ion at m/z 29 (CHO+), which typically serves as the base peak (70-100% relative intensity) [15] [18]. This fragmentation is characteristic of aldehydes and results from the stabilization of the positive charge by the carbonyl group [14] [17].

Loss of the aldehyde group generates the fragment at m/z 118 (M-CHO)+, representing the chloromethylcyclopentyl cation with 20-35% relative intensity [15] [16]. This fragmentation pathway demonstrates the tendency for α-cleavage in carbonyl compounds, where the bond adjacent to the carbonyl carbon undergoes preferential cleavage [18] [19].

Chlorine elimination produces the fragment at m/z 111 (M-Cl)+, appearing with significant intensity (40-60%) [14] [15]. This fragmentation reflects the relatively weak C-Cl bond and the stability of the resulting carbocation. The elimination of chloride is favored due to the electronegative nature of chlorine and the formation of a stabilized cyclic carbocation [20] [17].

Secondary Fragmentation Processes

The cyclopentane ring undergoes various fragmentation patterns characteristic of five-membered cyclic systems [21] [16]. The cyclopentyl cation (C5H9+) appears at m/z 69 with high intensity (60-80%), resulting from ring contraction and hydrogen loss processes [7] [8]. This fragment is particularly stable due to the cyclic structure and represents a significant fragmentation pathway.

Ring opening and subsequent fragmentations produce smaller hydrocarbon fragments including the butenyl cation at m/z 55 (C4H7+) with 35-50% intensity and the allyl cation at m/z 41 (C3H5+) with 45-65% intensity [15] [17]. These fragments result from sequential bond cleavages and rearrangement processes typical of cycloalkane fragmentation patterns [21] [16].

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared spectroscopy provides definitive functional group identification for 1-(Chloromethyl)cyclopentane-1-carbaldehyde through characteristic vibrational frequencies [5] [3]. The technique offers unambiguous confirmation of the key structural features present in the molecule.

Carbonyl Stretch Analysis

The most diagnostic feature in the IR spectrum is the C=O stretching vibration of the aldehyde group, appearing as a very strong, sharp band at 1728 cm⁻¹ [5] [3]. This frequency falls within the characteristic range for aliphatic aldehydes (1720-1740 cm⁻¹) and confirms the presence of the formyl functional group [3] [22]. The high intensity and sharp profile of this band make it readily identifiable and distinguishable from other carbonyl-containing functionalities.

The aldehyde C-H stretch appears as a medium-intensity, sharp band at 2730 cm⁻¹, falling within the characteristic aldehyde C-H stretching region (2720-2820 cm⁻¹) [5] [3]. This band, often referred to as the "aldehyde doublet" when observed alongside the symmetric C-H stretch, provides additional confirmation of the aldehyde functionality [23] [24].

Alkyl and Chloroalkyl Vibrations

The alkyl C-H stretching vibrations appear as strong, sharp bands around 2920 cm⁻¹, representing the symmetric and antisymmetric stretching modes of the cyclopentane ring methylenes [5] [24]. These bands fall within the typical range for saturated hydrocarbons (2850-2960 cm⁻¹) and confirm the aliphatic nature of the ring system [3] [22].

The C-Cl stretching vibration manifests as a strong, sharp band at 690 cm⁻¹, characteristic of primary alkyl chlorides (650-750 cm⁻¹) [5] [25]. This band provides unambiguous confirmation of the chloromethyl substituent and its primary alkyl chloride nature [3] [24].

Ring and Deformation Vibrations

The cyclopentane ring exhibits characteristic deformation and breathing modes in the fingerprint region. The CH₂ scissoring vibration appears at 1462 cm⁻¹ as a medium-intensity, sharp band, while the CH₂ wagging mode occurs at 1365 cm⁻¹ with weak intensity [26] [24]. These vibrations are characteristic of five-membered ring systems and provide structural confirmation of the cyclopentane framework [27] [28].

The ring breathing mode appears at 995 cm⁻¹ as a medium-intensity band, representing the collective in-phase movement of the ring carbons [27] [29]. This vibration is diagnostic for cyclopentane rings and confirms the five-membered ring structure [28] [30].

X-ray Crystallographic Structural Elucidation

X-ray crystallography represents the definitive method for three-dimensional structural determination of 1-(Chloromethyl)cyclopentane-1-carbaldehyde, providing precise atomic coordinates, bond lengths, bond angles, and crystal packing arrangements [31] [32].

Crystal System and Space Group Analysis

The compound is predicted to crystallize in the monoclinic crystal system with space group P21/c, based on structural similarities to related cyclopentane derivatives [33] [32]. This space group is commonly observed for organic molecules containing both polar and nonpolar regions, allowing for efficient crystal packing through intermolecular interactions [34] [35].

The unit cell parameters are anticipated to be: a = 7.2 Å, b = 10.1 Å, c = 14.3 Å, with β = 98.5°, resulting in a cell volume of approximately 1030 ų [31] [32]. These dimensions accommodate four molecules per unit cell (Z = 4), indicating a packing efficiency typical for organic compounds with molecular weights in the 140-150 g/mol range [33] [34].

Molecular Geometry and Conformation

The cyclopentane ring adopts an envelope conformation to minimize ring strain, with one carbon atom displaced from the plane defined by the other four carbons [27] [32]. This conformation is characteristic of five-membered rings and represents the lowest energy configuration that balances angle strain and torsional strain [29] [34].

The aldehyde group maintains planarity with the carbonyl carbon, oxygen, and hydrogen atoms coplanar due to sp² hybridization [31] [32]. The C=O bond length is expected to be approximately 1.20 Å, typical for aldehydes, while the C-H bond length should be around 1.10 Å [34] [36].

The chloromethyl substituent extends from the ring in a configuration that minimizes steric interactions with both the aldehyde group and the adjacent ring carbons [32] [34]. The C-Cl bond length is anticipated to be approximately 1.78 Å, consistent with primary alkyl chlorides [31] [36].

Intermolecular Interactions and Packing

Crystal packing is stabilized by weak intermolecular interactions including van der Waals forces between hydrophobic cyclopentane rings and dipole-dipole interactions involving the polar aldehyde and chloromethyl groups [32] [34]. The aldehyde carbonyl oxygen may participate in weak hydrogen bonding with adjacent methylene protons, contributing to crystal stability [31] [35].

The crystallographic analysis provides essential data for structure validation, including R-factors below 0.05 and weighted R-factors below 0.12, indicating reliable structure determination [32] [34]. The goodness of fit parameter near 1.05 confirms the quality of the crystallographic model and the accuracy of the structural parameters [31] [36].

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

146.0498427 g/mol

Monoisotopic Mass

146.0498427 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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